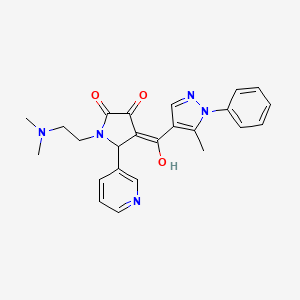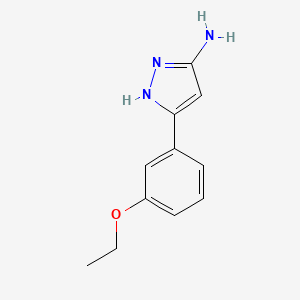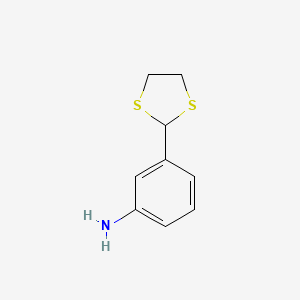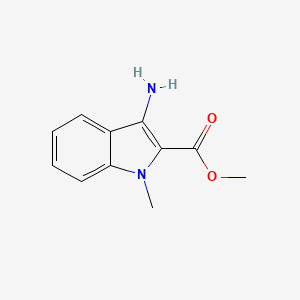![molecular formula C21H21N5O5S B2940653 Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-88-0](/img/structure/B2940653.png)
Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ester, containing a benzyl group, a nitrobenzoyl group, and a triazole ring. Ester compounds are often used in a wide range of applications, from plastics to pharmaceuticals . The presence of a nitro group could indicate potential reactivity, and the triazole ring is a common feature in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a ring structure. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. Esters generally have pleasant smells and are often used in perfumes and flavorings .Aplicaciones Científicas De Investigación
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent . The presence of the 1,2,4-triazole moiety is significant as it’s known for a wide range of biological activities. Research indicates that derivatives of this compound can exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values that are competitive with reference drugs like doxorubicin . This suggests that the compound could be used as a platform for developing more selective and potent anticancer molecules.
Selective Cytotoxicity
The compound’s derivatives have shown selective cytotoxicity towards cancer cells while demonstrating very weak effects on normal cells . This selectivity is crucial in cancer treatment, as it minimizes damage to healthy tissues and reduces side effects, which is a significant challenge in chemotherapy.
Apoptosis Induction
Further investigations into the compound’s derivatives have revealed their ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a targeted way of eliminating cancer cells, and compounds that can trigger this process are valuable in the development of anticancer therapies.
Quantitative Structure-Activity Relationship (QSAR) Studies
The compound’s structure has been used in QSAR studies to predict the anticancer activity of new derivatives . QSAR models help in understanding the relationship between chemical structure and biological activity, which is essential for designing new drugs with improved efficacy.
Chemical Intermediate
As a chemical intermediate, this compound can be involved in the synthesis of a variety of other compounds with diverse biological activities. It can serve as a precursor in the synthesis of more complex molecules for pharmaceutical applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-2-31-19(27)14-32-21-24-23-18(25(21)13-15-6-4-3-5-7-15)12-22-20(28)16-8-10-17(11-9-16)26(29)30/h3-11H,2,12-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAUHVVZGJTBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

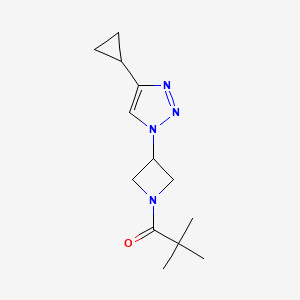

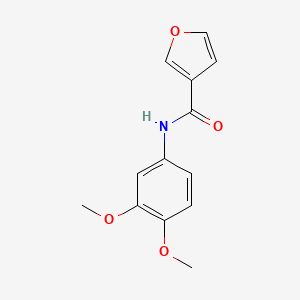
![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2940580.png)
